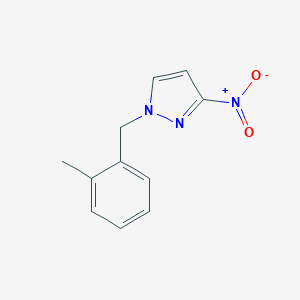![molecular formula C12H8Cl2O3 B508051 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde CAS No. 438221-90-0](/img/structure/B508051.png)
5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde” is a chemical compound with the molecular formula C12H8Cl2O3 . It has a molecular weight of 271.1 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of furan compounds, such as “5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde”, can be achieved through various methods. One common method is the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-diketones . Other methods include the oxidation of alkyl enol ethers to enals, gold-catalyzed cyclizations of diols and triols, and the cycloisomerization of conjugated allenones into furans .Molecular Structure Analysis
The IUPAC name for this compound is 5-[(2,4-Dichlorophenoxy)methyl]-2-furaldehyde . The InChI code for this compound is 1S/C12H8Cl2O3/c13-8-1-4-11(14)12(5-8)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2 .Physical And Chemical Properties Analysis
“5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde” is a powder that is stored at room temperature . It has a molecular weight of 271.1 .Wissenschaftliche Forschungsanwendungen
Epoxy Resins Synthesis
This compound is utilized in the synthesis of epoxy resins, which are vital in various industrial applications due to their excellent mechanical properties and chemical resistance . The furan derivatives, including 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde, are explored for creating more sustainable polymers with lower toxicity.
Antibacterial Agents
Recent studies have shown that furan derivatives exhibit significant antibacterial activity . The inclusion of the furan nucleus, as seen in 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde, is a crucial synthetic strategy in medicinal chemistry for developing new antibacterial drugs.
Organic Synthesis
The compound serves as an intermediate in organic synthesis, providing pathways to create diverse organic molecules. Its reactivity allows for various transformations, essential for synthesizing complex molecules .
Material Science
In material science, this compound is investigated for its potential to improve the properties of materials. Its incorporation into polymers can enhance durability and performance, especially in high-stress environments .
Agricultural Chemistry
There’s potential for 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde to be used in the development of new agrochemicals. Its structural properties could lead to the creation of novel pesticides or herbicides .
Biofuel Production
Furan derivatives are considered as alternatives for biofuel components due to their energy-rich nature. This compound could play a role in the synthesis of biofuels that are more efficient and environmentally friendly .
Pharmaceutical Research
In pharmaceutical research, the compound’s derivatives are being explored for their therapeutic properties. They could lead to the development of new medications for various diseases, leveraging the unique properties of the furan ring .
Advanced Composite Materials
The use of 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde in the production of advanced composite materials is an area of interest. These composites could be used in aerospace, automotive, and other high-tech industries for their strength and lightweight properties .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3/c13-8-1-4-12(11(14)5-8)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLHJHBHDQPTTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

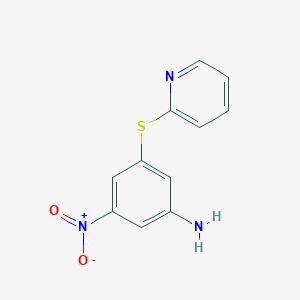
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)
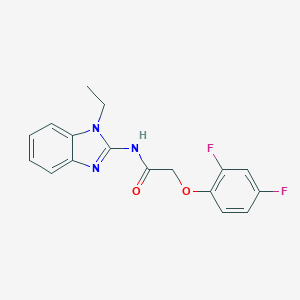

![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)

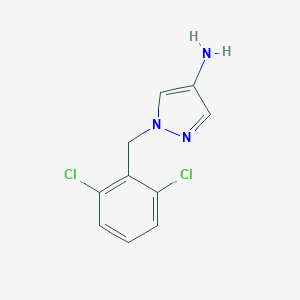

![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)
![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)
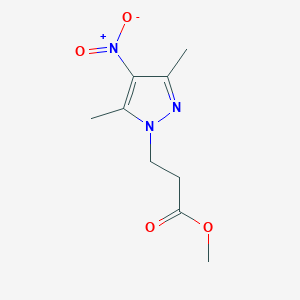
![5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde](/img/structure/B508027.png)
![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)
